3-Bromo-4-fluorobenzoyl fluoride

Beschreibung

Contextualization of Halogenated Arenes as Key Synthetic Intermediates

Halogenated arenes, or aromatic compounds bearing one or more halogen atoms, are fundamental to modern organic synthesis. Their importance lies in their ability to participate in a diverse range of chemical transformations. The carbon-halogen bond provides a reactive handle for the introduction of various functional groups through reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and the formation of organometallic reagents. This versatility makes halogenated arenes indispensable starting materials and intermediates in the creation of complex molecular architectures.

Significance of Fluorine and Bromine in Aromatic Systems for Chemical Reactivity Modulation

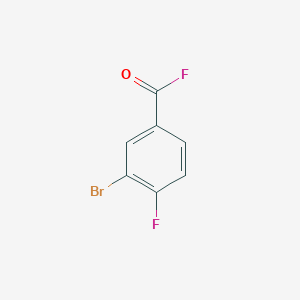

The presence of both fluorine and bromine on an aromatic ring, as seen in 3-Bromo-4-fluorobenzoyl fluoride (B91410), imparts a unique set of properties that significantly influence its chemical reactivity.

Fluorine's Influence: Fluorine is the most electronegative element, and its presence on an aromatic ring has a profound impact. stackexchange.comwyzant.com It exerts a strong electron-withdrawing inductive effect, which can increase the electrophilicity of the aromatic ring and the carbonyl carbon of the benzoyl fluoride moiety. stackexchange.comwyzant.com This heightened electrophilicity makes the molecule more susceptible to nucleophilic attack. In the context of nucleophilic aromatic substitution, aryl fluorides can be more reactive than their chloro or bromo counterparts because fluorine's high electronegativity stabilizes the intermediate Meisenheimer complex. stackexchange.com Furthermore, the incorporation of fluorine can enhance the thermal stability and chemical resistance of the resulting molecules. nih.govacs.org

Bromine's Role: The bromine atom, while also a halogen, offers a different set of reactive possibilities. The carbon-bromine bond is weaker than the carbon-fluorine bond, making bromine a better leaving group in many reactions. This property is particularly exploited in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The position of the bromine atom relative to other substituents is crucial in directing these transformations.

The interplay of the electron-withdrawing nature of fluorine and the leaving group ability of bromine in a single molecule provides chemists with a powerful tool for regioselective synthesis, allowing for sequential and controlled functionalization of the aromatic ring.

Overview of 3-Bromo-4-fluorobenzoyl Fluoride within the Class of Acyl Halides

This compound belongs to the family of acyl halides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by a halogen. wikipedia.orgteachy.ai Acyl halides, in general, are highly reactive compounds that serve as excellent acylating agents, reacting readily with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively. wikipedia.orgbritannica.com

The reactivity of acyl halides is primarily attributed to the electron-withdrawing nature of both the carbonyl oxygen and the halogen atom, which makes the carbonyl carbon highly electrophilic. Among the acyl halides, acyl fluorides are often more stable and easier to handle than the corresponding chlorides or bromides due to the strength of the carbon-fluorine bond. beilstein-journals.org

This compound is a specific example that combines the inherent reactivity of the acyl fluoride group with the unique electronic and steric effects of the bromo and fluoro substituents on the benzene (B151609) ring. This trifecta of functional groups makes it a valuable and strategic intermediate in the synthesis of targeted, highly functionalized aromatic compounds. A patent describes its preparation through the bromination of 4-fluoro-benzoyl fluoride in the presence of an iron(III) chloride catalyst. google.com

Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 3-Bromo-4-fluorobenzaldehyde | 77771-02-9 | C₇H₄BrFO | 203.01 | 138-139 @ 2.5 mmHg | 31-33 |

| 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 | C₇H₃BrF₄ | 243.00 | 148-149 @ 760 mmHg | Not available |

Data sourced from various chemical suppliers and databases. sigmaaldrich.comnih.govfishersci.comfishersci.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-4-fluorobenzoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOKJVVAYNKWQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513055 | |

| Record name | 3-Bromo-4-fluorobenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78239-65-3 | |

| Record name | 3-Bromo-4-fluorobenzoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 4 Fluorobenzoyl Fluoride

Regioselective Bromination of 4-Fluorobenzoyl Fluoride (B91410)

The direct bromination of 4-fluorobenzoyl fluoride presents a significant challenge in controlling the position of the incoming bromine atom. The fluorine and benzoyl fluoride groups exert different directing effects on the aromatic ring, making the achievement of high regioselectivity for the desired 3-bromo isomer crucial for an efficient synthesis.

Catalytic Systems for Electrophilic Aromatic Bromination (e.g., Iron(III) Chloride)

The electrophilic aromatic bromination of 4-fluorobenzoyl fluoride is commonly facilitated by a Lewis acid catalyst. Iron(III) chloride (FeCl₃) is a frequently employed catalyst for this transformation. google.comyoutube.com The catalyst's role is to polarize the bromine molecule (Br₂), generating a more potent electrophile that can attack the electron-rich aromatic ring. youtube.com

In a typical procedure, 4-fluorobenzoyl fluoride is reacted with elemental bromine in the presence of a catalytic amount of iron(III) chloride. google.comgoogle.com The iron(III) chloride interacts with the bromine, creating a complex that enhances the electrophilicity of one of the bromine atoms, thereby facilitating the substitution reaction on the aromatic ring. youtube.com This catalytic approach is essential to overcome the deactivating effect of the benzoyl fluoride group and to promote the reaction at a practical rate.

Optimization of Reaction Parameters for Yield and Selectivity

Achieving a high yield and regioselectivity of 3-bromo-4-fluorobenzoyl fluoride requires careful optimization of several reaction parameters. Key variables include the reaction temperature, the molar ratio of reactants, and the choice of solvent.

For instance, a described method involves reacting 4-fluorobenzoyl fluoride with elemental bromine in the presence of 1% by weight of iron(III) chloride at a temperature of 70-75 °C. google.com This specific temperature range is likely a balance between achieving a sufficient reaction rate and minimizing the formation of undesired isomers and byproducts. After the reaction, unreacted starting material can be recovered, and the product mixture, which may also contain 3-bromo-4-fluorobenzoyl bromide, is then purified by distillation. google.comgoogle.com

The following table outlines the typical reaction conditions and outcomes based on available data:

| Parameter | Value | Reference |

| Starting Material | 4-Fluorobenzoyl Fluoride | google.comgoogle.com |

| Brominating Agent | Elemental Bromine (Br₂) | google.comgoogle.com |

| Catalyst | Iron(III) Chloride (FeCl₃) | google.comgoogle.com |

| Catalyst Loading | 1% by weight | google.com |

| Temperature | 70-75 °C | google.com |

| Products | This compound, 3-Bromo-4-fluorobenzoyl bromide | google.comgoogle.com |

This table is interactive. Click on the headers to sort the data.

Mechanistic Insights into Halogenation Pathways

The electrophilic aromatic halogenation of benzene (B151609) derivatives is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The traditional mechanism involves a two-step process: the formation of a Wheland intermediate (also known as a σ-complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. youtube.comacs.orgnih.gov

However, recent computational and experimental studies have provided new insights, suggesting that the mechanism can be more complex and may not always proceed through a distinct arenium ion intermediate. acs.orgnih.govrsc.org In some cases, particularly in nonpolar solvents and in the absence of a strong Lewis acid catalyst, a concerted mechanism where the C-Br bond is formed and the C-H bond is broken in a single transition state may be operative. acs.orgnih.gov Addition-elimination pathways have also been identified as competing with direct substitution. acs.orgnih.gov

Alternative Synthetic Routes to this compound Precursors

Given the challenges associated with the direct regioselective bromination of 4-fluorobenzoyl fluoride, alternative synthetic strategies that involve the preparation of precursors to the target molecule have been explored.

Synthesis from 4-Chlorobenzoyl Chloride via Halogen Exchange with Potassium Fluoride

One notable alternative route begins with 4-chlorobenzoyl chloride. This starting material can be converted to 4-fluorobenzoyl fluoride through a halogen exchange reaction (Halex reaction) with potassium fluoride. google.com This reaction is typically carried out in a high-boiling polar aprotic solvent, such as tetramethylene sulfone, at elevated temperatures, for example, between 200°C and 220°C. google.com The resulting 4-fluorobenzoyl fluoride can then be isolated by distillation and subsequently subjected to bromination as described in the previous sections. google.com

This two-step process, while involving an additional transformation, can be advantageous if 4-chlorobenzoyl chloride is a more readily available or cost-effective starting material.

Indirect Synthesis through Functional Group Interconversions

Indirect synthetic routes often involve the strategic manipulation of functional groups on a pre-brominated aromatic ring. For instance, a process has been described for the preparation of 3-bromo-4-fluorobenzaldehyde, which is a closely related derivative. This process starts with a 3-bromo-4-fluoro-benzoic acid halide, which is first converted to 3-bromo-4-fluoro-benzoic acid amide by reaction with ammonia (B1221849). google.com The amide is then dehydrated to form 3-bromo-4-fluoro-benzonitrile. google.com Subsequent reaction of the nitrile with formic acid in the presence of a catalyst yields the target aldehyde. google.com While this specific example leads to the aldehyde, the 3-bromo-4-fluoro-benzoic acid halide intermediate is a direct precursor that can be obtained from 3-bromo-4-fluorobenzoic acid.

Another example of functional group interconversion involves the synthesis of 3-bromo-4-fluoronitrobenzene (B1266112) from 4-fluoronitrobenzene using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent in acetic acid. researchgate.net The nitro group in the resulting product could potentially be converted to a carboxylic acid derivative and then to the benzoyl fluoride, although this would require several additional synthetic steps.

Derivatization of 3-Bromo-4-fluorobenzoic Acid

A primary route to this compound is the derivatization of 3-bromo-4-fluorobenzoic acid. This transformation is a specific example of the broader class of reactions that convert carboxylic acids into acyl fluorides. Acyl fluorides are increasingly recognized as versatile reagents in organic synthesis due to their stability towards hydrolysis and their controlled reactivity compared to other acyl halides. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

The direct conversion of carboxylic acids to acyl fluorides can be achieved using various fluorinating agents. acs.orgresearchgate.net One notable method involves the use of 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF3) as a deoxyfluorinating reagent. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This reagent facilitates the transformation under mild conditions and can be used in sub-stoichiometric amounts, which is economically and environmentally advantageous. beilstein-journals.orgbeilstein-journals.org Mechanistic studies suggest that the reaction proceeds through the formation of a thioester intermediate, which then undergoes nucleophilic fluorination. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Another approach utilizes Selectfluor in the presence of elemental sulfur. acs.org This method is significant as it employs an electrophilic fluorine source (F+) rather than the more common nucleophilic fluoride (F-) sources. The reaction is believed to proceed through the in-situ generation of S8-fluoro-sulfonium and S8-difluoride species, which then react with the carboxylic acid. acs.org

The table below summarizes some of the reagents used for the conversion of carboxylic acids to acyl fluorides.

Table 1: Reagents for the Deoxyfluorination of Carboxylic Acids

| Reagent | Key Features | Reference |

|---|---|---|

| 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3) | Mild conditions, sub-stoichiometric amounts possible. | beilstein-journals.orgbeilstein-journals.orgresearchgate.net |

| Selectfluor / Elemental Sulfur | Utilizes an electrophilic fluorine source. | acs.org |

| Triphenylphosphine / NBS / Et3N·3HF | A method for deoxyfluorination. | researchgate.net |

| Pentafluoropyridine (PFP) | Can be used for one-pot amide bond formation. | researchgate.net |

Halogenation of 4-Fluorobenzaldehyde (B137897) to 3-Bromo-4-fluorobenzaldehyde as a Precursor

The synthesis of this compound often proceeds through the intermediate, 3-bromo-4-fluorobenzaldehyde. chemimpex.comgoogle.com This precursor is typically prepared by the electrophilic bromination of 4-fluorobenzaldehyde. google.com

A common method for this bromination involves the use of bromine in the presence of a Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl3) or zinc bromide (ZnBr2). google.com The catalyst enhances the electrophilicity of bromine, facilitating the substitution at the position meta to the aldehyde group and ortho to the fluorine atom. While effective, the use of stoichiometric amounts of AlCl3 can lead to significant waste and effluent problems. google.com To address this, processes using catalytic amounts of zinc bromide have been developed, achieving high yields (over 90%) and purity (about 95%). google.com

The reaction conditions for the bromination of 4-fluorobenzaldehyde can be optimized. For instance, a process using oleum (B3057394) and iodine has been reported, with specific ratios of reactants and controlled temperatures leading to high yields of the desired product. google.com

Table 2: Catalysts and Conditions for the Bromination of 4-Fluorobenzaldehyde

| Catalyst | Reagents | Key Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Aluminum trichloride | Bromine, Dichloromethane | Reflux for 16 hours | - | - |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This is particularly relevant for the synthesis of fine chemicals like this compound, where traditional methods often involve hazardous reagents and generate substantial waste.

The use of liquid bromine poses significant handling and environmental risks. rsc.orgwordpress.com Consequently, research has focused on developing safer and more sustainable brominating agents. One such alternative is a bromide:bromate (2:1) reagent prepared from an alkaline intermediate of the bromine recovery process. rsc.orgresearchgate.net This reagent generates hypobromous acid (HOBr) in situ upon acidification, which then acts as the brominating species. rsc.orgresearchgate.net This method avoids the direct use of liquid bromine and boasts high bromine atom efficiency. rsc.org

Another green brominating agent is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). researchgate.netnih.gov DBDMH is a stable, less corrosive, and cost-effective alternative to other bromine sources. nih.gov It has been successfully used for the bromination of various aromatic compounds, including the synthesis of 3-bromo-4-fluoronitrobenzene from 4-fluoronitrobenzene with yields up to 98.7%. researchgate.net

N-bromosuccinimide (NBS) is another commonly used brominating agent that is considered less hazardous than molecular bromine, although it does generate byproducts. wordpress.com

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest volume of material in a chemical process. researchgate.net Traditional solvents are often volatile, flammable, and toxic. researchgate.net Research into sustainable solvents aims to replace these with greener alternatives such as water, supercritical fluids, ionic liquids, deep eutectic solvents (DESs), and bio-based solvents. researchgate.nettext2fa.irfrontiersin.org

For instance, the synthesis of substituted 2-aminothiazoles has been achieved using water as the sole solvent in a catalyst-free reaction at ambient temperature. frontiersin.org Bio-based solvents like ethyl lactate (B86563) and eucalyptol (B1671775) have also been explored for various organic transformations. frontiersin.org The use of polyethylene (B3416737) glycol (PEG) as a reaction medium can enhance the electrophilicity of reactants and facilitate product isolation. frontiersin.org

Ultrasound has emerged as a powerful tool in organic synthesis, offering benefits such as shorter reaction times, milder conditions, and improved yields. nih.govtaylorfrancis.comniscpr.res.in The chemical effects of ultrasound arise from acoustic cavitation, which generates localized hot spots with extremely high temperatures and pressures. taylorfrancis.commdpi.com

In the context of preparing the precursor 3-bromo-4-fluorobenzaldehyde, an ultrasonic-assisted synthesis has been developed. google.comguidechem.com This method involves the reaction of 4-fluorobenzaldehyde with sodium bromide and sodium hypochlorite (B82951) in a dichloromethane/water system under ultrasonic irradiation. google.comguidechem.com This process avoids the need for a catalyst and hazardous reagents like liquid bromine, achieving a high yield (90.4%) and purity (99.2%). google.comguidechem.com

Ultrasound has also been successfully applied to the bromination of other aromatic compounds, such as indazoles, using DBDMH as the bromine source. nih.gov This approach significantly reduces reaction times and operates under mild conditions. nih.gov Furthermore, ultrasound has been used to mediate the synthesis of aldimines from aldehydes and sulfonamides at room temperature, demonstrating its versatility in promoting condensation reactions. niscpr.res.in

Chemical Reactivity and Transformation of 3 Bromo 4 Fluorobenzoyl Fluoride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark of the reactivity of 3-Bromo-4-fluorobenzoyl fluoride (B91410). The strong electron-withdrawing effects of the fluorine atom and the carbonyl oxygen make the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the fluoride ion as a good leaving group.

Formation of Carboxylic Acid Esters

The reaction of 3-Bromo-4-fluorobenzoyl fluoride with alcohols provides a direct route to the corresponding carboxylic acid esters. This transformation is a classic example of nucleophilic acyl substitution.

A documented example of this reaction is the synthesis of methyl 3-bromo-4-fluorobenzoate. In a typical laboratory procedure, this compound is reacted with methanol (B129727) in the presence of a catalytic amount of pyridine (B92270). The reaction mixture is heated to facilitate the transformation. Following the reaction, the desired ester can be isolated and purified by distillation, reportedly achieving a high yield of 93%. prepchem.com

The role of pyridine in this reaction is to act as a nucleophilic catalyst. It first reacts with the highly reactive acyl fluoride to form a more reactive N-acylpyridinium ion intermediate. This intermediate is then more readily attacked by the less nucleophilic alcohol (methanol) to form the ester and regenerate the pyridine catalyst.

Reaction Scheme:

This compound + Methanol --(Pyridine)--> Methyl 3-bromo-4-fluorobenzoate + HF

| Reactant | Molar Ratio | Conditions | Product | Yield |

| This compound | 1 | Reflux with Methanol and catalytic Pyridine | Methyl 3-bromo-4-fluorobenzoate | 93% prepchem.com |

This table summarizes the esterification reaction of this compound with methanol.

Reaction Kinetics: The rate of esterification is influenced by several factors:

Nature of the Acyl Halide: Acyl fluorides are generally less reactive than other acyl halides (chlorides, bromides) in nucleophilic substitution reactions due to the stronger carbon-fluorine bond. However, the presence of the electron-withdrawing bromine and fluorine atoms on the benzene (B151609) ring of this compound enhances the electrophilicity of the carbonyl carbon, thereby increasing its reactivity compared to unsubstituted benzoyl fluoride.

Nucleophilicity of the Alcohol: The rate of reaction will increase with the nucleophilicity of the alcohol. For instance, primary alcohols like methanol are generally more reactive than bulkier secondary or tertiary alcohols.

Catalyst: The use of a catalyst like pyridine significantly accelerates the reaction by providing a lower energy pathway through the formation of the more reactive N-acylpyridinium intermediate.

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate by providing the molecules with sufficient activation energy.

Thermodynamic Considerations: The esterification reaction is typically an exothermic process. The formation of the stable ester and hydrogen fluoride from the more reactive acyl fluoride and alcohol drives the reaction forward. The exact enthalpy and entropy changes for this specific reaction are not documented. However, the negative Gibbs free energy change for the reaction indicates a thermodynamically favorable process.

Synthesis of Carboxylic Acid Amides via Aminolysis

The reaction of this compound with ammonia (B1221849) or amines leads to the formation of carboxylic acid amides, another important class of derivatives.

This compound can be converted to 3-bromo-4-fluorobenzoic acid amide by reacting it with an aqueous solution of ammonia. google.com This reaction proceeds readily due to the high reactivity of the acyl fluoride and the nucleophilicity of ammonia.

Reaction Scheme:

This compound + NH₃(aq) --> 3-Bromo-4-fluorobenzoic acid amide + HF

| Reactant | Reagent | Product |

| This compound | Aqueous Ammonia | 3-Bromo-4-fluorobenzoic acid amide google.com |

This table shows the reactants and product of the amidation reaction.

Detailed studies on the optimization of the yield for the amidation of this compound are not extensively reported. However, based on general principles for similar reactions, several factors can be manipulated to maximize the yield of the desired amide:

Stoichiometry: Using an excess of the ammonia solution can help to drive the reaction to completion and also to neutralize the hydrogen fluoride byproduct that is formed.

Temperature: The reaction is often carried out at a controlled temperature. While higher temperatures can increase the reaction rate, they may also lead to side reactions, such as hydrolysis of the acyl fluoride by the water in the aqueous ammonia solution. Therefore, maintaining a moderate temperature is likely optimal.

Concentration: The concentration of the ammonia solution can influence the reaction rate. A more concentrated solution will have a higher concentration of the nucleophile, leading to a faster reaction.

Addition Rate: Slow and controlled addition of the acyl fluoride to the ammonia solution can help to manage the exothermicity of the reaction and prevent localized high concentrations that could lead to side product formation.

pH Control: The hydrogen fluoride generated during the reaction will acidify the mixture. Maintaining a basic pH by using a sufficient excess of ammonia is crucial to ensure that the ammonia remains in its nucleophilic free base form.

By carefully controlling these parameters, the formation of the desired 3-bromo-4-fluorobenzoic acid amide can be maximized while minimizing the formation of impurities.

Reduction Chemistry

The reduction of the acyl fluoride moiety in this compound to a primary alcohol is a key transformation for accessing the corresponding benzyl (B1604629) alcohol, an important synthetic intermediate. This can be achieved through various methods, most notably using complex metal hydrides.

Acyl halides, including acyl fluorides, are readily reduced to primary alcohols by complex metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. While direct literature examples for the reduction of this compound are sparse, a well-documented procedure exists for the analogous reduction of 3-bromo-4-fluoro-benzoic acid. In this process, the carboxylic acid is first activated in situ to form a mixed anhydride, which is then reduced by sodium borohydride to yield 3-bromo-4-fluorobenzyl alcohol in high yield. researchgate.net This method underscores the effectiveness of sodium borohydride for reducing an activated carbonyl group in the presence of bromo and fluoro substituents on the aromatic ring.

The reaction involves the dropwise addition of a sodium borohydride solution to the activated carboxylic acid at a controlled temperature, followed by an aqueous workup and extraction to isolate the alcohol product. researchgate.net The high yield of 95% indicates that this is an efficient and chemoselective transformation, with no significant side reactions such as hydrodebromination observed under these conditions. researchgate.net

Table 1: Hydride Reduction of 3-Bromo-4-fluoro-benzoic Acid Derivative to 3-Bromo-4-fluorobenzyl Alcohol

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-4-fluoro-benzoic acid | 1. Triethylamine, Chloroformic acid methyl ester 2. Sodium borohydride | Tetrahydrofuran, Water | 10–25 | ~4.5 | 95 | researchgate.net |

Catalytic hydrogenation represents an alternative strategy for the reduction of acyl halides. However, its application to halogenated compounds like this compound presents significant challenges. A primary issue is the potential for dehalogenation, where the carbon-halogen bonds are cleaved by the catalyst and hydrogen. The C-Br bond is particularly susceptible to such hydrodebromination.

Achieving chemoselective reduction of the acyl fluoride group without affecting the C-Br or C-F bonds would require careful selection of the catalyst, support, and reaction conditions. Catalysts with modified activity, such as poisoned palladium catalysts (e.g., Lindlar's catalyst) or specific rhodium or ruthenium complexes, are sometimes employed to prevent over-reduction and dehalogenation. The reaction conditions, including hydrogen pressure, temperature, and solvent, must be finely tuned to favor the reduction of the carbonyl group over the cleavage of the carbon-halogen bonds. While a powerful technique, developing a selective catalytic hydrogenation for this specific substrate would likely require significant empirical optimization.

Conversion to 3-Bromo-4-fluorobenzyl Alcohol

Cross-Coupling Reactions and Derivatization Strategies

The presence of a bromine atom on the aromatic ring of this compound opens up extensive possibilities for derivatization through metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in typical palladium-catalyzed cross-coupling reactions. This reactivity difference allows for selective functionalization at the C-3 position of the ring.

C-C Bond Formation: Reactions like the Suzuki-Miyaura coupling (with boronic acids), the Heck reaction (with alkenes), and the Sonogashira reaction (with terminal alkynes) can be employed to introduce new carbon-based substituents. thieme-connect.deorganic-chemistry.orgorganic-chemistry.orgyoutube.com These reactions are typically catalyzed by palladium complexes with phosphine (B1218219) ligands and proceed in the presence of a base. wikipedia.orgyoutube.com The acyl fluoride group is generally stable under these conditions.

C-Heteroatom Bond Formation: The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl bromide with a wide range of primary or secondary amines, catalyzed by palladium. organic-chemistry.orgwikipedia.orgnih.gov Similarly, C-O bonds can be formed through analogous couplings with alcohols or phenols. Copper-catalyzed Ullmann-type reactions are also a viable, though often harsher, alternative for forming C-N and C-O bonds. researchgate.net

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions at the C-Br Bond

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ (Aryl/Vinyl Boronic Acid) | C-C | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | C-C | Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃), Base (e.g., Et₃N) |

| Sonogashira Coupling | Terminal Alkyne | C-C | Pd(0) complex, Cu(I) salt (e.g., CuI), Base (e.g., Amine) |

| Buchwald-Hartwig Amination | R¹R²NH (Amine) | C-N | Pd(0)/Pd(II) complex, Ligand (e.g., XPhos), Base (e.g., NaOtBu) |

| Ullmann Condensation | R-OH (Alcohol/Phenol) | C-O | Cu catalyst (e.g., CuI), Base |

The multiple functional groups on this compound allow for selective manipulations, enabling the synthesis of diverse and complex molecules.

One key strategy involves leveraging the differential reactivity of the halogen atoms. As mentioned, palladium-catalyzed cross-coupling reactions can be performed selectively at the C-Br bond while leaving the more robust C-F bond untouched. This allows for the introduction of a substituent at the 3-position. Subsequently, the C-F bond could potentially be functionalized under more forcing conditions or by using different catalytic systems, such as those based on nickel, which are known to activate C-F bonds.

A second strategy focuses on the reactivity of the acyl fluoride itself. Acyl fluorides are effective acylating agents, albeit generally less reactive than the corresponding chlorides or bromides, which makes them more stable and easier to handle. beilstein-journals.org The benzoyl fluoride moiety can be converted into a variety of other functional groups through nucleophilic acyl substitution. For instance:

Reaction with amines yields amides.

Reaction with alcohols in the presence of a base or catalyst produces esters.

Hydrolysis, typically under basic conditions, would convert it to the corresponding carboxylate salt.

A patent describes a multi-step transformation where a related 3-bromo-4-fluoro-benzoic acid halide is first converted to the amide, which is then dehydrated to the benzonitrile. Subsequent reduction of the nitrile group yields the 3-bromo-4-fluorobenzaldehyde. researchgate.net This sequence demonstrates how the carbonyl functional group can be manipulated through several stages to achieve a different oxidation state, all while preserving the halogen substituents on the aromatic ring.

Investigation of Selective Functional Group Manipulations

Selective Reactivity of the Acyl Fluoride Group

The acyl fluoride moiety is a versatile functional group that can be selectively transformed into a variety of other functionalities, such as esters and amides, under specific conditions. These reactions typically proceed while leaving the C-Br and C-F bonds on the aromatic ring intact, highlighting the chemoselectivity of the transformations.

Acyl fluorides are generally more stable and less reactive than their acyl chloride or bromide counterparts, which allows for more controlled reactions. researchgate.net However, they are sufficiently reactive to readily engage with nucleophiles like alcohols and amines to form the corresponding carboxylic acid derivatives.

Esterification: The reaction of this compound with alcohols provides a direct route to the corresponding esters. For instance, treatment with methanol in the presence of a catalytic amount of pyridine leads to the formation of methyl 3-bromo-4-fluorobenzoate. prepchem.com The reaction proceeds efficiently, with high yields reported upon refluxing the mixture. prepchem.com

Amidation: Similarly, amides can be synthesized by reacting the acyl fluoride with ammonia or primary/secondary amines. The reaction of this compound with aqueous ammonia yields 3-bromo-4-fluorobenzoic acid amide. google.com This transformation is a key step in the synthesis of various chemical intermediates. google.com

The table below summarizes representative transformations of the acyl fluoride group.

| Product | Reagents & Conditions | Yield | Reference |

| Methyl 3-bromo-4-fluorobenzoate | Methanol, pyridine (cat.), reflux | 93% | prepchem.com |

| 3-Bromo-4-fluorobenzoic acid amide | Aqueous ammonia, 30-60°C | Not specified | google.com |

Orthogonal Reactivity of Aromatic Halogens (Bromine vs. Fluorine)

The term "orthogonal reactivity" refers to the ability to selectively react one functional group in the presence of another. In this compound, the bromine and fluorine atoms attached to the aromatic ring exhibit distinct chemical behaviors, which can be exploited in sequential cross-coupling and nucleophilic substitution reactions.

Reactivity in Palladium-Catalyzed Cross-Coupling:

In transition metal-catalyzed reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the reactivity of aryl halides typically follows the order I > Br > Cl > F. wikipedia.orgorganic-chemistry.org This trend is based on the bond dissociation energies of the carbon-halogen bond. The C-Br bond is weaker and more readily undergoes oxidative addition to a low-valent palladium catalyst compared to the much stronger C-F bond.

Consequently, this compound can selectively undergo cross-coupling reactions at the bromine position.

Suzuki-Miyaura Coupling: This reaction would involve a palladium catalyst and a boronic acid or ester to form a new carbon-carbon bond selectively at the C-Br position. rsc.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine, leaving the C-F bond untouched. wikipedia.orgnih.gov This selectivity is crucial for building complex molecular architectures. nih.gov

Reactivity in Nucleophilic Aromatic Substitution (SNAr):

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity order of halogens is often reversed: F > Cl > Br > I. stackexchange.comlibretexts.org This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex). stackexchange.comlibretexts.org

Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond and stabilizes the negative charge in the intermediate through a powerful inductive effect. stackexchange.comlibretexts.org This lowers the activation energy for the initial nucleophilic attack, making the fluoride a better leaving group in this specific mechanism, despite the strength of the C-F bond. stackexchange.com Therefore, under SNAr conditions (e.g., a strong nucleophile and an electron-deficient ring), the fluorine atom of the 3-bromo-4-fluorobenzoyl moiety would be the preferred site of substitution. libretexts.orgnih.gov

The table below outlines the predicted selective reactivity of the halogen atoms.

| Reaction Type | Reactive Site | Rationale |

| Palladium-Catalyzed Cross-Coupling | C-Br | Lower bond dissociation energy of C-Br facilitates oxidative addition. |

| Nucleophilic Aromatic Substitution (SNAr) | C-F | High electronegativity of F stabilizes the Meisenheimer complex intermediate. |

Applications of 3 Bromo 4 Fluorobenzoyl Fluoride As a Synthetic Building Block

Intermediate in Pharmaceutical and Agrochemical Synthesis

The compound serves as a crucial precursor in creating a variety of commercially significant products, including pesticides and active pharmaceutical ingredients. Its carefully designed structure facilitates the introduction of the bromo- and fluoro-substituted phenyl moiety into larger molecules.

A primary application of 3-bromo-4-fluorobenzoyl fluoride (B91410) is in the production of key intermediates for synthetic pyrethroid insecticides. google.com It is a direct precursor to 3-bromo-4-fluorobenzaldehyde, a critical component for insecticides like cyfluthrin. chemicalbook.com

The synthesis pathway can involve the reduction of 3-bromo-4-fluorobenzoyl fluoride using a hydride complex, such as sodium tetrahydrodiborate, to form 3-bromo-4-fluorobenzyl alcohol. google.com This alcohol can then be oxidized to yield the target aldehyde, 3-bromo-4-fluorobenzaldehyde. google.com Alternatively, a process exists where 3-bromo-4-fluoro-benzoic acid halides, including the fluoride, are reacted with ammonia (B1221849) to form the corresponding amide. This amide is then dehydrated to the nitrile (3-bromo-4-fluoro-benzonitrile), which is subsequently reacted with formic acid in the presence of a catalyst to produce 3-bromo-4-fluorobenzaldehyde. google.com This aldehyde can be further reacted to form its acetals, which are also known intermediates in the synthesis of pyrethroid-like insecticides. google.com

The versatility of this building block extends to the synthesis of intermediates for other significant compounds. The derivative, 3-bromo-4-fluorobenzaldehyde, is not only used for pyrethroids but also serves as a key intermediate in the synthesis of the pesticide flumethrin (B136387) and the antibiotic flucloxacillin. google.com The initial conversion of this compound to this aldehyde is the foundational step that enables its use in these varied synthetic pathways. google.com

The presence of a fluorine atom in this compound makes it a highly strategic building block in medicinal chemistry. The judicious placement of fluorine in a drug candidate can profoundly influence its biological activity by modulating key physicochemical and pharmacokinetic properties. researchgate.netucla.eduresearchgate.net When this building block is incorporated into a potential drug molecule, it imparts the unique characteristics of the carbon-fluorine bond to the final compound.

Incorporating fluorine can significantly enhance a drug's metabolic stability. tandfonline.comnih.gov The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by enzymes like cytochrome P450. tandfonline.comnih.gov By using this compound to place a fluorine atom at a metabolically vulnerable site on a drug molecule, chemists can block this "metabolic soft spot," potentially reducing clearance and prolonging the drug's half-life. nih.govnih.govacs.org

Furthermore, fluorine can increase the intrinsic potency of a compound. nih.govresearchgate.net The electronegativity of fluorine can alter the electronic distribution of the molecule, leading to stronger binding interactions with target proteins or receptors. benthamscience.com This enhanced binding affinity can result in a more potent drug, requiring lower doses for therapeutic effect. researchgate.netnih.gov

Fluorine's powerful electron-withdrawing nature can significantly influence the acidity or basicity (pKa) of nearby functional groups. tandfonline.comresearchgate.netnih.gov For instance, placing a fluorine atom near a basic amine group will lower its pKa, making it less basic. tandfonline.comresearchgate.net This modulation is crucial because the ionization state of a drug affects its solubility, permeability, and ability to interact with its target. nih.govnih.gov By controlling pKa, chemists can optimize a drug's bioavailability. tandfonline.comnih.gov

Fluorine substitution can also impose a conformational bias on a molecule. nih.govacs.org Electrostatic repulsion between the fluorine atom and other nearby groups can favor specific three-dimensional arrangements of the molecule. tandfonline.com This conformational control can be critical for biological activity, as it can lock the drug into the specific shape required for optimal binding to its biological target. nih.govacs.org

Table of Properties Influenced by Fluorine Incorporation

| Property | Effect of Fluorine Incorporation | Rationale |

| Metabolic Stability | Increased | The high strength of the C-F bond resists enzymatic cleavage, blocking metabolic "soft spots". tandfonline.comnih.gov |

| Intrinsic Potency | Often Increased | Alters electronic distribution, enhancing binding affinity to biological targets. nih.govbenthamscience.com |

| pKa | Modulated (typically lowered for nearby bases) | The strong electron-withdrawing nature of fluorine reduces the basicity of proximal functional groups. tandfonline.comresearchgate.netresearchgate.net |

| Conformational Bias | Induced | Electrostatic interactions and steric effects can favor specific, biologically active conformations. nih.govacs.org |

| Membrane Permeability | Often Increased | Fluorine substitution generally increases lipophilicity, aiding passage through cellular membranes. nih.govnih.gov |

| Pharmacokinetics | Modified | Changes in stability, pKa, and permeability collectively alter a drug's ADME profile. researchgate.netucla.edu |

Strategic Incorporation of Fluorine for Bioactivity Modulation in Drug Design

Building Block for Complex Organic Molecules

The unique substitution pattern of this compound makes it an attractive starting material for the construction of intricate molecular architectures. Its utility spans the creation of novel fluorinated compounds and multihalogenated scaffolds that are of interest in various fields of chemical research.

The introduction of fluorine into aromatic systems can lead to compounds with applications in materials science, pharmaceuticals, and agriculture. ebyu.edu.tr The development of efficient methods for the synthesis of such compounds is an active area of research. For example, new chalcone (B49325) derivatives with both fluorine and methoxy (B1213986) groups have been synthesized through base-catalyzed Claisen-Schmidt condensations, highlighting the interest in creating novel fluorinated structures. ebyu.edu.tr

This compound is an ideal starting material for creating multihalogenated aromatic scaffolds. These scaffolds are valuable in medicinal chemistry and materials science as they allow for systematic variation of substituents to optimize properties. The bromine atom can be replaced or modified through various cross-coupling reactions, while the fluorine atom and the acyl fluoride group provide additional points for diversification.

The synthesis of multihalogenated compounds often takes advantage of the different reactivities of the halogen substituents. For example, the bromine atom can be selectively targeted for palladium-catalyzed cross-coupling reactions, leaving the more inert fluorine atom untouched. This differential reactivity is a powerful tool for the regioselective construction of complex molecules. The synthesis of various halogenated aromatic compounds, such as 3-bromo-4-fluorobenzotrifluoride, demonstrates the utility of multihalogenated building blocks in creating more complex structures. The development of new synthetic methodologies, such as halofluorination, further expands the toolbox for preparing these valuable scaffolds. nih.gov

Precursor for Radiochemical Synthesis

The application of this compound extends into the specialized field of radiochemistry, particularly in the development of tracers for medical imaging techniques like Positron Emission Tomography (PET).

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes. Fluorine-18 (B77423) (¹⁸F) is a commonly used radionuclide for PET due to its favorable decay properties. youtube.com this compound has the potential to be a precursor for the synthesis of ¹⁸F-labeled PET tracers. The non-radioactive fluorine atom on the aromatic ring can be replaced with its radioactive counterpart, ¹⁸F, through nucleophilic aromatic substitution.

The development of novel ¹⁸F-labeled tracers is crucial for advancing molecular imaging and enabling the study of various biological processes in vivo. nih.gov Tracers derived from precursors like this compound could potentially be used to image a variety of biological targets, provided they can be efficiently synthesized and demonstrate appropriate in vivo behavior. The synthesis of ¹⁸F-labeled biomolecules often involves direct labeling methods to incorporate fluorine-18 in the final steps of the synthesis. nih.gov

The key step in utilizing this compound for PET tracer development is the isotopic exchange of the stable ¹⁹F atom with the radioactive ¹⁸F isotope. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions. The success of this reaction depends on several factors, including the nature of the solvent, the temperature, and the presence of a phase-transfer catalyst.

For the SNAr reaction to proceed, the aromatic ring needs to be activated by electron-withdrawing groups. In this compound, the benzoyl fluoride group and the bromine atom act as electron-withdrawing groups, facilitating the nucleophilic attack of [¹⁸F]fluoride. The general procedure involves reacting the precursor with a source of [¹⁸F]fluoride, such as [¹⁸F]KF, in the presence of a cryptand like Kryptofix 222 to enhance the nucleophilicity of the fluoride ion. nih.gov The reaction conditions are optimized to achieve high radiochemical yield and specific activity of the final ¹⁸F-labeled tracer. An alternative approach for introducing ¹⁸F is through the use of silicon-fluoride acceptor (SiFA) groups, which allow for a simple isotopic exchange labeling method. youtube.com

Lack of Specific Research Data for this compound

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of published research specifically detailing the advanced spectroscopic and computational characterization of the chemical compound This compound .

While data is available for structurally related compounds such as 3-bromo-4-fluorobenzoic acid, 3-bromo-4-fluorobenzaldehyde, and 3-bromo-4-fluorobenzotrifluoride, this information does not directly apply to this compound. The specific nature of the benzoyl fluoride functional group significantly influences its spectroscopic properties.

Consequently, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline, which includes specific subsections on:

Complete Vibrational Spectra Assignments (IR and Raman)

Surface Enhanced Raman Spectroscopy (SERS) for Surface Interactions

¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

X-Ray Diffraction (XRD) for Solid-State Structural Elucidation

UV-Visible (UV-Vis) Absorption Spectroscopy

Therefore, the creation of an article focusing solely on the advanced spectroscopic and computational characterization of this compound cannot be completed at this time due to the absence of the necessary foundational research data in the public domain.

Spectroscopic and Computational Characterization in Research of 3 Bromo 4 Fluorobenzoyl Fluoride

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations have become a cornerstone of modern chemical research, enabling the investigation of molecular properties that may be difficult or impossible to determine experimentally. These methods are used to model the electronic structure and predict the behavior of molecules with a high degree of accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or nuclear structure) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is among the most popular and versatile methods available in computational chemistry.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of 3-bromo-4-fluorobenzoyl fluoride (B91410) can be calculated. This provides key information on bond lengths, bond angles, and dihedral angles.

Subsequent to geometry optimization, molecular orbital (MO) calculations, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

To illustrate the type of data obtained from such calculations, the following table presents theoretical geometric parameters for an analogous molecule, 4-bromo-3-(methoxymethoxy) benzoic acid, calculated at the B3LYP/6-311++G(d,p) level of theory. researchgate.net

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.89 Å |

| C-O (carboxyl) | 1.35 Å | |

| C=O (carboxyl) | 1.22 Å | |

| Bond Angle | C-C-Br | 120.5° |

| O-C=O | 123.4° |

This table is illustrative and shows data for an analogous compound, 4-bromo-3-(methoxymethoxy) benzoic acid. researchgate.net

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can then be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of the observed vibrational bands to specific molecular motions.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. The calculated UV-Vis spectrum can help in understanding the electronic structure and identifying the types of electronic transitions occurring within the molecule.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. This analysis is particularly useful for understanding hyperconjugative interactions and the stabilization energy associated with them. For 3-bromo-4-fluorobenzoyl fluoride, NBO analysis could reveal the nature of interactions involving the lone pairs of the fluorine, bromine, and oxygen atoms with the aromatic ring and the carbonyl group.

Chemical reactions are most often carried out in a solvent. The presence of a solvent can significantly influence the geometry, electronic structure, and reactivity of a molecule. The Integral Equation Formalism of the Polarizable Continuum Model (IEF-PCM) is a widely used method to simulate the effects of a solvent. researchgate.net In this model, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. This approach allows for the calculation of molecular properties in a more realistic environment, providing insights into how the polarity of the solvent might affect the behavior of this compound. Studies on similar molecules have shown that solvation can alter reactivity descriptors. researchgate.net

Molecular Electrostatic Potential (MESP) and Fukui Functions for Reactivity Site Prediction

Understanding where a molecule is most likely to undergo an electrophilic or nucleophilic attack is crucial for predicting its chemical reactions. MESP and Fukui functions are powerful tools for this purpose.

The Molecular Electrostatic Potential (MESP) is a plot of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution. Regions of negative potential (typically colored in shades of red) are indicative of sites prone to electrophilic attack, as they are electron-rich. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MESP would likely show a negative potential around the oxygen and fluorine atoms and a positive potential near the carbonyl carbon and the hydrogen atoms.

Fukui functions are another tool derived from DFT that help in predicting the reactivity of different sites in a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (predicts where an electron is most likely to be accepted).

f-(r) : for electrophilic attack (predicts where an electron is most likely to be donated).

f0(r) : for radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one can quantitatively predict the most reactive sites for different types of chemical reactions. For instance, a study on a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, utilized condensed Fukui functions to predict its reactivity. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient, Atoms in Molecules)

The study of intermolecular interactions is crucial for understanding the solid-state packing, crystal morphology, and physical properties of molecular compounds. For this compound, while direct crystallographic and computational studies are not extensively documented in the public domain, significant insights can be drawn from the analysis of closely related structures containing the 3-bromo-4-fluorophenyl moiety. Techniques such as Hirshfeld surface analysis, Reduced Density Gradient (RDG), and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for dissecting these non-covalent interactions.

Hirshfeld Surface Analysis is a method used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment. The analysis of compounds containing the 3-bromo-4-fluorophenyl group reveals the significant role of various weak interactions in stabilizing the crystal packing. nih.gov For instance, in the crystal structure of (2E)-3-(3-bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, Hirshfeld analysis shows that van der Waals interactions are the major contributors to intermolecular forces, with H⋯H contacts accounting for a significant portion of the surface. nih.gov

The relative contributions of different intermolecular contacts for a related chalcone (B49325) containing the 3-bromo-4-fluorophenyl group are detailed in the table below, offering a model for the expected interactions in solid this compound.

| Interaction Type | Contribution (%) | Description |

| H···H | 29.7% | These are the most prevalent contacts, reflecting the large number of hydrogen atoms on the molecular surface. nih.gov |

| C···H/H···C | - | These interactions are typical van der Waals contacts and contribute significantly to the overall packing. |

| O···H/H···O | - | Potential hydrogen bonding interactions involving the carbonyl oxygen. |

| Br···H/H···Br | - | Halogen bonding and other weak contacts involving the bromine atom. |

| F···H/H···F | - | Interactions involving the fluorine atom, which can be significant in directing crystal packing. ed.ac.uk |

Data adapted from a study on a related compound containing the 3-bromo-4-fluorophenyl group. nih.gov The exact percentages for C···H/H···C, O···H/H···O, Br···H/H···Br, and F···H/H···F were not specified in the abstract but are expected to be significant.

The shape-index plot from a Hirshfeld analysis can reveal π–π stacking interactions, which are likely to be present in aromatic systems like this compound. nih.gov The electrostatic potential mapped on the Hirshfeld surface can also identify regions susceptible to electrophilic or nucleophilic attack, with the bromine atom potentially exhibiting a σ-hole that can participate in halogen bonding. nih.gov

Reduced Density Gradient (RDG) analysis is a computational technique that helps in visualizing weak non-covalent interactions in real space. It is based on the electron density and its derivatives. While a specific RDG analysis for this compound is not available, the principles of this method would allow for the identification of van der Waals interactions, hydrogen bonds, and steric clashes. For related halogenated aromatic compounds, RDG analysis would likely reveal extensive van der Waals interactions across the aromatic ring and specific interaction signatures for the C-Br and C-F bonds.

The Atoms in Molecules (AIM) theory, developed by Bader, provides a rigorous method for partitioning electron density and characterizing chemical bonds and intermolecular interactions based on the topology of the electron density. beilstein-journals.org Analysis of the bond critical points (BCPs) between atoms can elucidate the nature of these interactions. In the context of this compound, AIM analysis would be expected to characterize the covalent nature of the C-C, C-H, C=O, C-F, and C-Br bonds, as well as to identify and quantify the strength of weaker intermolecular interactions such as halogen bonds (C-Br···O or C-Br···F) and hydrogen bonds (C-H···O or C-H···F) in the solid state. beilstein-journals.orgrsc.org

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and the characterization of transition states. For this compound, computational studies would be instrumental in understanding its reactivity, particularly in reactions such as nucleophilic acyl substitution.

The reactivity of benzoyl fluorides is influenced by the electronic effects of the substituents on the aromatic ring. The bromine and fluorine atoms on the 3- and 4-positions of this compound are electron-withdrawing, which would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl fluoride.

A general mechanism for the nucleophilic acyl substitution of a benzoyl halide involves the formation of a tetrahedral intermediate. Computational studies, typically using Density Functional Theory (DFT), can model this reaction pathway. The key steps that can be computationally investigated include:

Approach of the nucleophile: Modeling the trajectory of the incoming nucleophile towards the carbonyl carbon.

Formation of the tetrahedral intermediate: Locating the transition state for the formation of this intermediate and calculating the activation energy.

Collapse of the intermediate: Modeling the departure of the fluoride leaving group to reform the carbonyl double bond and locating the corresponding transition state.

The table below outlines the hypothetical energetic profile for a nucleophilic substitution reaction of this compound, which could be determined through computational studies.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Features |

| 1 | Reactants (this compound + Nucleophile) | 0 (Reference) | Separated, solvated species. |

| 2 | Transition State 1 (TS1) | ΔE_act1 | Formation of the bond between the nucleophile and the carbonyl carbon. |

| 3 | Tetrahedral Intermediate | ΔE_int | A stable or quasi-stable intermediate with a tetrahedral carbon. |

| 4 | Transition State 2 (TS2) | ΔE_act2 | Cleavage of the carbon-fluoride bond. |

| 5 | Products | ΔE_rxn | Final substituted product and fluoride ion. |

This table represents a conceptual framework. The actual energy values would need to be calculated using appropriate computational methods.

Computational studies can also explore the stereochemistry of reactions, especially if the nucleophile or the benzoyl fluoride derivative is chiral. Furthermore, the role of the solvent in stabilizing the transition states and intermediates can be modeled using implicit or explicit solvent models.

Thermochemical Factors Affecting Dehalogenation Processes

Dehalogenation is an important degradation pathway for halogenated aromatic compounds. The thermochemistry of these processes determines their feasibility under various conditions. Computational chemistry can be used to calculate key thermochemical parameters that govern dehalogenation reactions of this compound.

The primary dehalogenation reactions to consider are the cleavage of the C-Br and C-F bonds. The relevant thermochemical data that can be computed include:

Bond Dissociation Enthalpies (BDEs): The energy required to break a bond homolytically. Generally, the C-Br bond is significantly weaker than the C-F bond, suggesting that debromination would be more favorable than defluorination.

Gibbs Free Energies of Reaction (ΔG_rxn): This determines the spontaneity of the reaction, taking into account both enthalpy and entropy.

The table below presents a qualitative comparison of the thermochemical factors for the dehalogenation of the C-Br and C-F bonds in this compound, based on general trends for halogenated aromatics.

| Property | C-Br Bond | C-F Bond | Implication for Dehalogenation |

| Bond Dissociation Enthalpy (BDE) | Lower | Higher | Debromination is energetically less demanding than defluorination. |

| Reaction Enthalpy (for hydrodehalogenation) | More Exothermic | Less Exothermic/Endothermic | Hydrodebromination is likely to be more thermodynamically favorable. |

| Redox Potential (for reductive dehalogenation) | Less Negative | More Negative | Reductive debromination occurs at less negative potentials than reductive defluorination. |

This is a qualitative representation based on established trends for halogenated aromatic compounds.

Studies on related polyhalogenated benzenes have shown that fluorinated aromatics are thermodynamically more stable towards dehalogenation compared to their chloro- and bromo- counterparts. nih.gov The substitution pattern on the aromatic ring also plays a crucial role in influencing bond strengths and reduction potentials. nih.gov For this compound, the presence of the electron-withdrawing benzoyl fluoride group would further influence the electronic properties of the aromatic ring and, consequently, the thermochemistry of dehalogenation.

Future Research Directions and Emerging Trends

Development of Highly Stereoselective and Enantioselective Syntheses

The controlled, three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is crucial in the development of new drugs and materials. Future research will likely focus on developing highly stereoselective and enantioselective synthetic methods for derivatives of 3-bromo-4-fluorobenzoyl fluoride (B91410).

Recent advancements have demonstrated the potential of frustrated Lewis pair (FLP) mediated C-F bond activation to create chiral centers at fluorine-bearing positions. nih.govsemanticscholar.org This approach could be adapted to reactions involving 3-bromo-4-fluorobenzoyl fluoride to produce specific stereoisomers. Furthermore, the use of chiral catalysts, such as specially designed aryl iodides, has shown promise in enantioselective fluorolactonization reactions, a method that could be explored for creating chiral derivatives from this benzoyl fluoride. nih.gov The development of enzymatic methods, like those using engineered non-haem iron enzymes, for enantioselective C-F bond formation also presents a promising avenue for future research. nih.gov

Application in Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, where chemical reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages, including improved safety, consistency, and scalability. The application of this compound in flow chemistry and continuous manufacturing processes is a significant area for future development.

The synthesis of related compounds, such as 3-bromo-4-fluorobenzaldehyde, has been successfully demonstrated using continuous flow methods. patsnap.com This suggests that the synthesis of this compound and its subsequent reactions could also be adapted to flow chemistry systems. This would involve designing and optimizing microreactors and other continuous flow equipment to handle the specific reaction conditions required for this compound, potentially leading to more efficient and safer industrial production.

Advanced Catalysis for Selective Functionalization

The presence of bromine and fluorine atoms on the benzene (B151609) ring of this compound allows for various chemical modifications. Advanced catalytic methods that can selectively target and modify specific positions on the molecule are a key area of future research.

One promising technique is meta-selective C-H bond functionalization, which allows for the introduction of new functional groups at a position that is typically difficult to access. nih.gov This has been achieved using nitrile-based directing groups, and similar strategies could be developed for this compound. nih.gov Additionally, research into the competitive activation of C-H versus C-F bonds by transition metal complexes will be crucial for developing highly selective functionalization reactions. core.ac.uk The use of palladium catalysts in cross-coupling reactions, such as the Suzuki-Miyaura coupling, has already been shown to be effective for related bromo-fluoro compounds and will continue to be an important area of investigation.

Exploration of Novel Biological and Materials Science Applications

The unique properties imparted by fluorine atoms mean that this compound is a valuable building block for new materials and biologically active molecules.

Biological Applications: Fluorine-containing compounds are prevalent in the agrochemical industry, and this compound is a precursor to insecticides. researchgate.netgoogle.com Future research will likely explore the synthesis of new derivatives with potential applications as herbicides, fungicides, or other crop protection agents. The introduction of fluorine can significantly enhance the biological activity and metabolic stability of these molecules. researchgate.net

Materials Science Applications: Fluoropolymers, known for their chemical and thermal resistance, are used in a wide range of applications, from protective coatings to advanced biomedical devices. researchgate.netnih.gov this compound can serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers with tailored properties. Research in this area could lead to the development of new materials for electronics, energy storage, and biomedical engineering. nih.gov

Comprehensive Environmental Impact Assessment of Production Pathways (Beyond Basic Properties)

As the use of this compound increases, it is essential to assess the environmental impact of its production. Future research will need to go beyond basic properties and conduct comprehensive life cycle assessments of different synthetic routes.

This will involve evaluating the "greenness" of various synthetic methods, considering factors such as the use of hazardous reagents and solvents, energy consumption, and waste generation. For example, newer synthetic methods for related compounds that avoid the use of toxic chemicals like bromine and chlorine are being developed. patsnap.com Applying similar principles to the production of this compound will be a key research focus.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate chemical research. In the context of this compound, these technologies can be applied to predict the outcomes of reactions and optimize synthetic processes.

By analyzing large datasets of chemical reactions, AI and ML algorithms can identify patterns and predict the most efficient reaction conditions, catalysts, and reagents for synthesizing new derivatives of this compound. This can significantly reduce the time and resources required for experimental work and facilitate the discovery of novel compounds with desired properties.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing 3-bromo-4-fluorobenzoyl fluoride, and how can purity be ensured?

- Methodological Answer : The compound is synthesized via bromination of 4-fluoro-benzoyl fluoride using elemental bromine in the presence of FeCl₃ as a catalyst (70–75°C). The reaction produces a mixture of this compound and 3-bromo-4-fluorobenzoyl bromide, which are separated via fractional distillation under reduced pressure (82–83°C/15 mbar for the fluoride). Purity is confirmed by refractive index (nD²⁰ = 1.5315) and melting point (32–34°C) .

Q. What purification techniques are recommended for isolating this compound from reaction byproducts?

- Methodological Answer : After distillation, residual salts (e.g., NaCN used in downstream reactions) are filtered and neutralized in saturated iron sulfate solution. Column distillation under vacuum is critical for isolating the target compound from brominated byproducts like 3-bromo-4-fluorobenzoyl bromide (b.p. 123°C/15 mbar) .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store under inert gas (e.g., nitrogen or argon) to avoid hydrolysis. Decomposition risks increase with exposure to moisture or elevated temperatures. Similar fluorinated benzoyl compounds (e.g., 4-fluorobenzoyl chloride) require strict anhydrous conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during bromination?

- Methodological Answer : Kinetic control via temperature modulation is key. At 70–75°C, FeCl₃ catalyzes selective para-bromination, but prolonged heating increases dibrominated byproducts. Monitoring exothermic phases (e.g., cooling during the initial 10-minute exotherm) improves yield .

Q. What analytical methods resolve discrepancies in characterizing fluorinated benzoyl derivatives?

- Methodological Answer : Use a combination of GC-MS, ¹⁹F NMR, and IR spectroscopy. For example, IR spectra (gas phase) can distinguish C=O and C-F stretching modes, while ¹⁹F NMR provides regiochemical confirmation. Cross-validate with melting points and refractive indices to address literature inconsistencies .

Q. How can this compound be utilized in synthesizing complex heterocycles or pharmaceuticals?

- Methodological Answer : The compound serves as a precursor for benzophenone derivatives via nucleophilic substitution (e.g., coupling with amines or cyanide). For instance, reacting with sodium cyanide yields nitrile intermediates, which are precursors to indazole or spirocyclic scaffolds used in medicinal chemistry .

Q. What strategies mitigate handling risks associated with fluorinated acyl halides?

- Methodological Answer : Use Schlenk-line techniques for air-sensitive steps. Personal protective equipment (PPE) must include acid-resistant gloves and face shields. Decomposition products (e.g., HF) require neutralization traps. Refer to safety protocols for analogous compounds like 4-fluorobenzoyl chloride .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of this compound?

- Methodological Answer : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized catalysts). Compare results with structurally similar compounds (e.g., 4-bromo-3-fluorobenzonitrile) to identify electronic or steric effects. Publish raw data (e.g., GC traces, NMR spectra) to facilitate peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.